molecular formula C13H15NO2 B3052171 2-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide CAS No. 39108-83-3

2-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide

Cat. No.: B3052171
CAS No.: 39108-83-3
M. Wt: 217.26 g/mol
InChI Key: DYWSRTILTFQPCX-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-methylbut-3-yn-2-yl)benzamide is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a methoxy group, a benzamide moiety, and a 2-methylbut-3-yn-2-yl substituent. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-methylbut-3-yn-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-methylbut-3-yn-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-(2-methylbut-3-yn-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to the presence of both the methoxy group and the benzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

39108-83-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-methoxy-N-(2-methylbut-3-yn-2-yl)benzamide

InChI

InChI=1S/C13H15NO2/c1-5-13(2,3)14-12(15)10-8-6-7-9-11(10)16-4/h1,6-9H,2-4H3,(H,14,15)

InChI Key

DYWSRTILTFQPCX-UHFFFAOYSA-N

SMILES

CC(C)(C#C)NC(=O)C1=CC=CC=C1OC

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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